molecular formula C15H8ClN3OS B10970294 2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10970294
M. Wt: 313.8 g/mol
InChI Key: DAIQIUVRPKCIKA-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by the presence of a thiadiazole ring fused with a quinazoline ring, and a chlorophenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under conditions that facilitate the formation of the thiadiazoloquinazoline core. For instance, the use of electron-withdrawing substituents in positions 3, 4, and 5 of the 2-halobenzoyl chlorides can enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by employing a one-pot three-component reaction. This method involves the reaction of dimedone or 1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines under solvent-free conditions. The use of a Lewis acid-based deep eutectic solvent, such as diphenhydramine hydrochloride-CoCl2·6H2O, can further improve the yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic substitution reactions.

    Cyclocondensation Reactions: The thiadiazole and quinazoline rings can participate in cyclocondensation reactions to form new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include 2-halobenzoyl chlorides, dimedone, aldehydes, and 1,3,4-thiadiazol-2-amines. The reactions are typically carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid-based deep eutectic solvent .

Major Products

The major products formed from these reactions include various derivatives of thiadiazoloquinazolines, which can be further functionalized to enhance their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an enzyme inhibitor, disrupting key metabolic pathways in microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 2-amino-1,3,4-oxadiazole derivatives

Uniqueness

Compared to similar compounds, 2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its unique combination of a thiadiazole ring fused with a quinazoline ring and the presence of a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a compound of significant interest in scientific research .

Properties

Molecular Formula

C15H8ClN3OS

Molecular Weight

313.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C15H8ClN3OS/c16-10-5-3-4-9(8-10)13-18-19-14(20)11-6-1-2-7-12(11)17-15(19)21-13/h1-8H

InChI Key

DAIQIUVRPKCIKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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